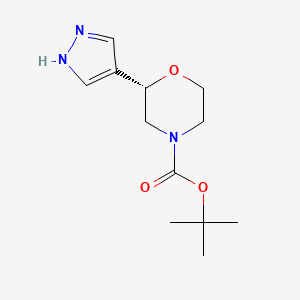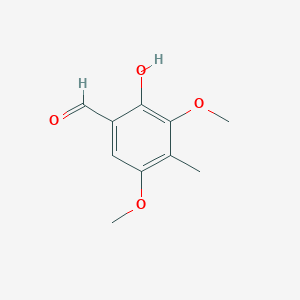![molecular formula C9H15N3NaO12P3 B13906731 Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research and has significant implications in antiviral therapies, particularly in the inhibition of viral DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT involves multiple steps. Initially, 2’,3’-dideoxycytidine is synthesized from cytidine through a series of chemical reactions, including selective deoxygenation. The triphosphate group is then introduced using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where hydroxyl groups are replaced.
Phosphorylation: Introduction of the triphosphate group.
Hydrolysis: Breakdown of the compound under acidic or basic conditions
Common Reagents and Conditions
Phosphorylating Agents: Used to introduce the triphosphate group.
Deoxygenating Agents: Employed in the initial synthesis steps.
Solvents: Such as water and organic solvents, depending on the reaction stage
Major Products Formed
The primary product is 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT itself. By-products may include partially phosphorylated intermediates and unreacted starting materials .
Wissenschaftliche Forschungsanwendungen
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is widely used in scientific research:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV, by inhibiting reverse transcriptase.
Industry: Utilized in the production of antiviral drugs and as a research tool in molecular biology .
Wirkmechanismus
The compound exerts its effects by inhibiting DNA polymerases, particularly DNA polymerase I and reverse transcriptase. It acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This inhibition is crucial in its antiviral activity, as it disrupts the replication of viral DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt
- 2’-Deoxycytidine 5’-triphosphate disodium salt
- Thymidine 5’-triphosphate sodium salt
Uniqueness
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is unique due to its specific inhibition of DNA polymerase I and reverse transcriptase, making it particularly effective in antiviral therapies. Its structural modifications also confer stability and specificity in biochemical reactions .
Eigenschaften
Molekularformel |
C9H15N3NaO12P3 |
|---|---|
Molekulargewicht |
473.14 g/mol |
IUPAC-Name |
sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
LOOMQRBEBYCFPP-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)





![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)



